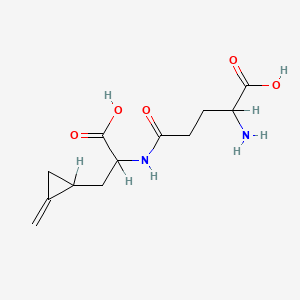

Hypoglycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hypoglycin B is a naturally occurring organic compound found in the species Blighia sapida, commonly known as the ackee tree. It is particularly concentrated in the fruit of the plant, especially in the seeds. This compound is a dipeptide composed of glutamic acid and hypoglycin A. This compound is toxic if ingested and is one of the causative agents of Jamaican vomiting sickness .

Méthodes De Préparation

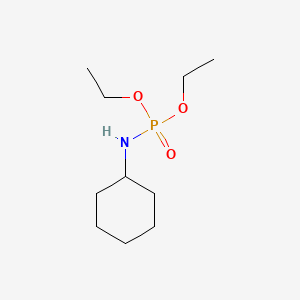

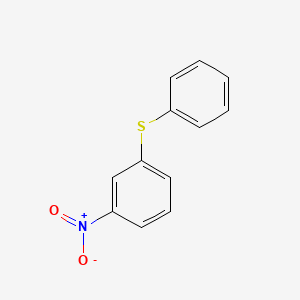

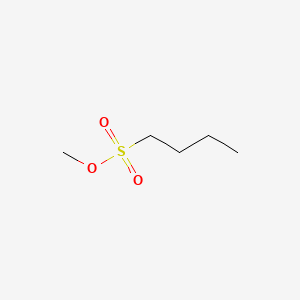

Synthetic Routes and Reaction Conditions: The synthesis of hypoglycin B involves the formation of a dipeptide bond between glutamic acid and hypoglycin A. The process typically requires the use of protecting groups to prevent unwanted reactions at the amino and carboxyl groups of the amino acids. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

Industrial Production Methods: the compound can be extracted from the seeds of Blighia sapida using solvent extraction methods followed by purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Hypoglycin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze this compound to release hypoglycin A and glutamic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize this compound, leading to the formation of various oxidative products.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, depending on the reagents used.

Major Products Formed: The major products formed from these reactions include hypoglycin A, glutamic acid, and various oxidative derivatives .

Applications De Recherche Scientifique

Hypoglycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is used as a model compound to study the reactivity of dipeptides and the effects of cyclopropane rings in organic molecules.

Biology: Researchers study this compound to understand its role in plant metabolism and its toxic effects on living organisms.

Medicine: this compound is studied for its role in Jamaican vomiting sickness and its potential effects on human metabolism.

Mécanisme D'action

Hypoglycin B exerts its toxic effects by interfering with fatty acid metabolism. Once ingested, this compound is metabolized to methylenecyclopropylacetic acid (MCPA), which inhibits the enzyme acyl-CoA dehydrogenase. This inhibition prevents the oxidation of fatty acids, leading to a depletion of glucose and glycogen stores in the body. The resulting hypoglycemia can cause severe symptoms, including vomiting, seizures, and even death if left untreated .

Comparaison Avec Des Composés Similaires

- Hypoglycin A

- Methylenecyclopropylglycine

- Methylenecyclopropylalanine

Hypoglycin B’s unique dipeptide structure and its specific metabolic pathway distinguish it from these related compounds.

Propriétés

Numéro CAS |

502-37-4 |

|---|---|

Formule moléculaire |

C12H18N2O5 |

Poids moléculaire |

270.28 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1R)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 |

Clé InChI |

UYDZYCPIQSRXKU-VGMNWLOBSA-N |

SMILES |

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

SMILES isomérique |

C=C1C[C@@H]1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES canonique |

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

melting_point |

200-207°C |

Description physique |

Solid |

Séquence |

XX |

Origine du produit |

United States |

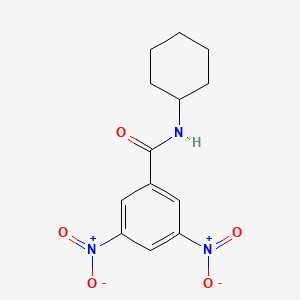

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

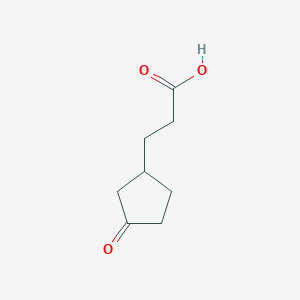

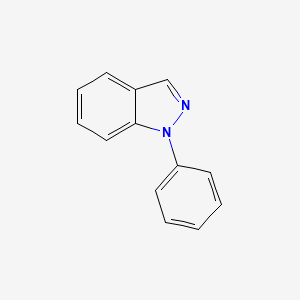

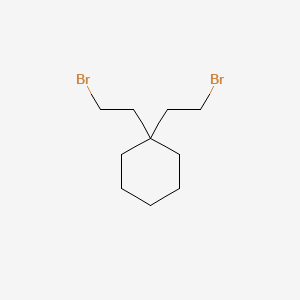

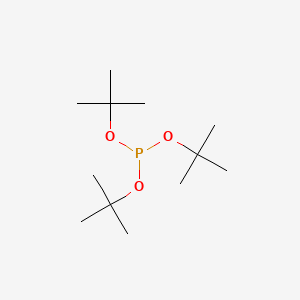

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[2.2.1.02,6]heptan-3-one](/img/structure/B1606349.png)

![1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane](/img/structure/B1606362.png)

![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)